3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features an aminophenyl group at the 3-position and two methyl groups at the 6 and 7 positions, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one typically involves the condensation of 2-aminobenzoyl derivatives with appropriate diketones. One common method involves the reaction of 2-aminobenzoyl chloride with 2,3-butanedione under acidic conditions to form the quinoxaline ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxalines depending on the reagents used.
Scientific Research Applications
3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it has been shown to intercalate with DNA, causing apoptosis in cancer cells . The pathways involved include the activation of caspases and the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenyl benzimidazole: Shares the aminophenyl group but has a different heterocyclic core.
6,7-Dimethylquinoxaline: Lacks the aminophenyl group but has a similar quinoxaline structure.
2-Aminobenzothiazole: Contains an aminophenyl group and a different heterocyclic ring.
Uniqueness
3-(2-Aminophenyl)-6,7-dimethylquinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 6 and 7 positions enhance its stability and reactivity, making it a valuable compound in various research fields.
Properties
CAS No. |
501037-77-0 |
---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(2-aminophenyl)-6,7-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H15N3O/c1-9-7-13-14(8-10(9)2)19-16(20)15(18-13)11-5-3-4-6-12(11)17/h3-8H,17H2,1-2H3,(H,19,20) |
InChI Key |
GQUNLTCXTRCVIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)C3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.